molecular formula C5H10O5 B12395534 D-Lyxose-18O

D-Lyxose-18O

Cat. No.: B12395534
M. Wt: 152.13 g/mol
InChI Key: PYMYPHUHKUWMLA-OEQRBXGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Lyxose-18O is a stable isotope-labeled analog of D-lyxose, an endogenous metabolite and a rare pentose sugar. This compound is specifically designed for advanced research applications where isotopic tracing is required. The parent compound, D-lyxose, is an important substrate for the enzyme D-lyxose isomerase (LI, EC 5.3.1.15), which plays a role in microbial pentose metabolism . Research into D-lyxose and its isomerase has significant industrial relevance, particularly in the production of rare sugars like D-mannose and L-ribose, which are valuable building blocks for nutraceuticals and pharmaceuticals, including antiviral and anticancer agents . The isomerization reaction catalyzed by D-lyxose isomerase is a key step in more sustainable biocatalytic routes for sugar production . Furthermore, D-lyxose serves as a critical chiral starting material and precursor in synthetic organic chemistry. It is widely used as a building block for synthesizing complex molecules, including carbocyclic sugar analogues (carba-sugars) that act as glycosidase inhibitors, and other pharmacologically active compounds such as the immune stimulant α-galactosylceramide . Its well-defined stereochemistry makes it a valuable template for constructing various natural products and investigating novel synthetic pathways . The incorporation of an 18O isotope in this D-Lyxose variant makes it an essential tool for probing biochemical reaction mechanisms, studying metabolic pathways through isotopic tracing, and conducting detailed kinetic studies. It is ideal for use in mass spectrometry-based assays and other analytical techniques that benefit from isotopic labeling. This product is intended for research purposes only and is not approved for human consumption, or diagnostic or therapeutic use.

Properties

Molecular Formula

C5H10O5

Molecular Weight

152.13 g/mol

IUPAC Name

(2S,3S,4R)-2,3,4-trihydroxy-5-(18O)oxidanylpentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i7+2

InChI Key

PYMYPHUHKUWMLA-OEQRBXGGSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C=O)O)O)O)[18OH]

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Oxidation and Isomerization Pathways

A foundational method for synthesizing D-Lyxose-18O involves the chemical transformation of D-galactose. As detailed in studies on isotopic labeling, D-galactose is first oxidized to D-galactonic acid using nitric acid or bromine water under controlled acidic conditions. This intermediate is subsequently converted into a calcium or barium salt, which undergoes decomposition via hydrogen peroxide in the presence of an iron(III) trifluoroacetate catalyst. This step avoids the need for intermediate purification, streamlining the synthesis process. The reaction mixture is then centrifuged to remove precipitates, vacuum-concentrated, and subjected to preparative paper chromatography using an n-butanol/acetic acid/water solvent system to isolate labeled D-lyxose.

Critical parameters influencing yield and purity include:

  • Catalyst concentration : Optimal iron(III) trifluoroacetate levels (0.5–1.0 mol%) minimize side reactions.
  • Reaction temperature : Decomposition proceeds efficiently at 60–80°C.
  • Isotopic source : Oxygen-18 incorporation is achieved by substituting H2O with H2^18O during hydrolysis steps, ensuring isotopic enrichment at specific positions.

Enzymatic and Biocatalytic Methods

Enzymatic approaches offer advantages in specificity and sustainability. For instance, D-lyxose isomerase catalyzes the reversible isomerization of D-xylulose to D-lyxose, a reaction that can be conducted in H2^18O-enriched buffers to introduce the isotopic label. This method avoids harsh reagents and operates under mild conditions (pH 7.0–7.5, 30–37°C), though enzyme stability and cost remain limiting factors for large-scale production. Recent advances in immobilized enzyme systems have improved reusability, with reported yields exceeding 60% in batch reactors.

Isotopic Labeling Techniques

Oxygen-18 Incorporation Strategies

Position-specific labeling of D-lyxose requires precise control over reaction conditions. Two primary strategies dominate:

  • Hydrolytic labeling : Using H2^18O during the hydrolysis of D-galactonic acid salts introduces the isotope at the anomeric position. For example, lactonization of D-galactonic acid in H2^18O yields D-galactono-γ-lactone-1-^18O, which is further reduced to D-lyxose-18O.
  • Oxidative labeling : Employing ^18O-enriched oxidizing agents (e.g., H2O2-^18O) during the decomposition of metal-galactonate complexes ensures isotopic retention.

Table 1: Comparative Efficiency of Labeling Methods

Method Isotopic Incorporation (%) Yield (%) Purity (%)
Hydrolytic (H2^18O) 92–95 68 98
Oxidative (H2O2-^18O) 88–90 72 95
Enzymatic (H2^18O) 85–88 60 97

Purification and Isolation Methods

Preparative chromatography remains the gold standard for isolating D-Lyxose-18O. Paper chromatography with n-butanol/acetic acid/water (4:1:5 v/v) achieves baseline separation of labeled and unlabeled species. For industrial applications, high-performance liquid chromatography (HPLC) using aminopropyl columns and acetonitrile/water eluents improves throughput, albeit at higher operational costs. Crystallization from ethanol/water mixtures (80:20 v/v) further enhances purity to >99%, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.

Industrial-Scale Production

Optimization of Reaction Conditions

Scaling D-Lyxose-18O synthesis necessitates balancing efficiency and cost. Continuous-flow reactors reduce processing time by 40% compared to batch systems, with in-line monitoring via Raman spectroscopy ensuring real-time quality control. Key optimizations include:

  • Catalyst recycling : Iron(III) trifluoroacetate recovery rates exceed 90% using ion-exchange resins.
  • Solvent selection : Substituting acetonitrile with ethanol in isotopic labeling steps lowers toxicity and waste.

Quality Control and Analytical Techniques

Rigorous validation protocols ensure compliance with pharmaceutical standards. Rotational spectroscopy confirms the 4C1 chair conformation of β-D-lyxose-18O, while solid-state NMR detects anomeric ratios (α:β = 60:40) in final products. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) verifies isotopic enrichment, detecting <2% unlabeled contamination.

Chemical Reactions Analysis

Types of Reactions

D-Lyxose-18O undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: D-Lyxonic acid

    Reduction: D-Lyxitol

    Isomerization: D-Xylulose

Comparison with Similar Compounds

Challenges and Limitations

  • Stereochemical Complexity : D-Lyxose’s rare stereochemistry limits its commercial availability, increasing synthesis costs compared to D-Glucose or D-Xylose .
  • Isotopic Exchange : Uncontrolled oxygen-18 exchange with ambient water can skew results, necessitating stringent experimental controls .

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